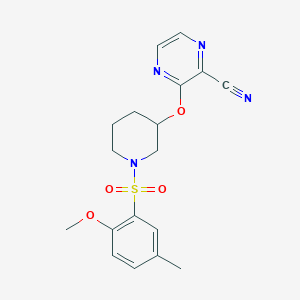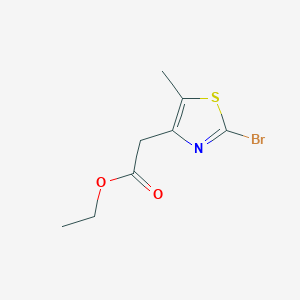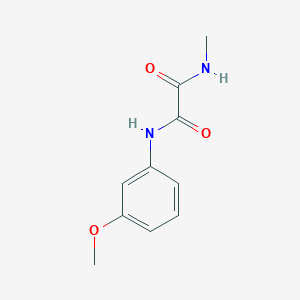
1H-tetrazol-5-ylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-tetrazol-5-ylacetonitrile is a compound that belongs to the class of organic heterocyclic compounds known as tetrazoles . Tetrazoles are synthetic organic heterocyclic compounds comprising high nitrogen content among stable heterocycles . They have found use in pharmaceuticals as lipophilic spacers and carboxylic acid surrogates .
Synthesis Analysis
The synthesis of this compound involves multicomponent condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . The synthesized compounds were characterized by spectroscopic methods such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectroscopy (MS) .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic methods including FTIR, NMR, and MS . These methods provide information about the molecular structure and the functional groups present in the compound.Chemical Reactions Analysis
This compound undergoes various chemical reactions due to its high reactivity. It has been used in the synthesis of various substituted phenylhydrazono-1H-tetrazol-5-yl-acetonitriles . The reaction mechanism involves the formation of a tetrazole ring, which is a process that has been extensively studied due to its explosive properties and biological importance .Wissenschaftliche Forschungsanwendungen
Synthetic Utility and Methodological Advances
5-Substituted 1H-tetrazoles, including compounds like 1H-tetrazol-5-ylacetonitrile, are pivotal in synthetic chemistry. They serve as bioisosteric replacements for carboxylic acids in medicinal chemistry, enhancing the metabolic stability of pharmaceutical compounds. Recent advancements have focused on developing more efficient, eco-friendly synthetic methods for these compounds. Techniques such as microwave-assisted synthesis, the use of heterogeneous catalysts, and the employment of nanoparticles as catalysts have been explored to improve the synthesis of these tetrazoles (Mittal & Awasthi, 2019).
Catalysis and Green Chemistry
The hydrothermal synthesis of 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole exemplifies the push towards cleaner, safer synthetic methods. This particular method achieves high yields and product purity without the need for further recrystallization, highlighting the move towards more sustainable chemistry practices (Wang, Cai, & Xiong, 2013).
Photodecomposition Studies
Research into the photodecomposition of tetrazole derivatives like 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones provides insight into their stability and potential applications in industrial, agricultural, and medicinal contexts. The clean photodecomposition of these compounds to photostable end products underlines their utility in environments where stability under light exposure is crucial (Alawode, Robinson, & Rayat, 2011).
RNA Synthesis
Tetrazoles like 5-(benzylmercapto)-1H-tetrazole have shown superior activity as activators in RNA synthesis, significantly enhancing coupling yields and reducing synthesis times. This application underscores the importance of tetrazole derivatives in the field of nucleic acid chemistry and the synthesis of RNA molecules, with implications for both research and therapeutic development (Welz & Müller, 2002).
Multicomponent Reactions
The use of multicomponent reactions (MCRs) to synthesize tetrazole derivatives offers a convergent approach to creating diverse molecular scaffolds. MCRs provide a route to tetrazoles that incorporate novelty, diversity, and complexity, essential for drug discovery and development. This methodology underlines the adaptability and versatility of tetrazole derivatives in synthesizing complex molecules (Neochoritis, Zhao, & Dömling, 2019).
Zukünftige Richtungen
The future directions in the research of 1H-tetrazol-5-ylacetonitrile could involve the development of more efficient and eco-friendly methods for their synthesis . Additionally, further studies could focus on exploring its potential applications in various fields such as pharmaceuticals, agriculture, biochemistry, and pharmacology .
Wirkmechanismus
Target of Action
1H-Tetrazol-5-ylacetonitrile, also known as 2-(1H-1,2,3,4-TETRAZOL-5-YL)ACETONITRILE, is a synthetic organic heterocyclic compound Tetrazoles in general have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They have found use in various clinical drugs, including losartan, cefazolin, and alfentanil .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are regarded as biologically equivalent to the carboxylic acid group . This suggests that this compound may interact with its targets in a similar manner to carboxylic acids.
Biochemical Pathways
It is known that tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that this compound may have good bioavailability.
Result of Action
Some substituted phenylhydrazono-1h-tetrazol-5-yl-acetonitriles have been synthesized and investigated for their antimicrobial activities against bacillus cereus, escherichia coli, pseudomonas aeruginosa, and staphylococcus aureus . This suggests that this compound may have similar antimicrobial effects.
Action Environment
It is known that tetrazoles are stable over a wide ph range and they are also stable to various oxidizing and reducing agents . This suggests that this compound may have a broad range of stability under different environmental conditions.
Biochemische Analyse
Biochemical Properties
1H-tetrazol-5-ylacetonitrile is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Molecular Mechanism
The planar structure of tetrazole, which allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, suggests that it may interact with biomolecules through binding interactions . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Tetrazoles are known for their excellent thermal stabilities , suggesting that this compound may also exhibit good stability over time.
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
The lipid solubility of tetrazolate anions suggests that this compound may be able to penetrate cell membranes and localize within various subcellular compartments . The effects of this localization on the activity or function of this compound would depend on the specific compartments or organelles to which it localizes.
Eigenschaften
IUPAC Name |
2-(2H-tetrazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5/c4-2-1-3-5-7-8-6-3/h1H2,(H,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONQDQHBPSHLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=NNN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2815784.png)
![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate](/img/structure/B2815786.png)
![1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2815787.png)

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2815790.png)



![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2815797.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2815799.png)

